N-benzo[1,3]dioxol-5-yl-2-morpholin-4-yl-acetamide
Description
N-Benzo[1,3]dioxol-5-yl-2-morpholin-4-yl-acetamide is an acetamide derivative featuring a benzo[1,3]dioxol (benzodioxole) group and a morpholine substituent. The morpholine moiety likely enhances solubility and modulates interactions with biological targets, a feature observed in related molecules .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-13(8-15-3-5-17-6-4-15)14-10-1-2-11-12(7-10)19-9-18-11/h1-2,7H,3-6,8-9H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSZPIBOTGJIDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzo[1,3]dioxol-5-yl-2-morpholin-4-yl-acetamide typically involves the following steps:
Formation of the Benzo[1,3]dioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzo[1,3]dioxole precursor is replaced by morpholine.
Acetamide Formation: The final step involves the acylation of the morpholine derivative with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzo[1,3]dioxol-5-yl-2-morpholin-4-yl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzo[1,3]dioxol-5-yl-2-morpholin-4-yl-acetamide involves its interaction with specific molecular targets. For instance, in anticancer studies, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating key signaling pathways . The compound may interact with proteins or enzymes, altering their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Structural and Functional Insights
Benzodioxole Core :
- Common across all analogs, this lipophilic group enhances membrane permeability and stability. Its electron-rich nature may facilitate π-π interactions in biological systems .
Morpholine vs. In contrast, thiourea () forms strong hydrogen-bonded networks, which may limit bioavailability but enhance crystallinity for structural studies . Pyrimidine () and indole () groups offer aromaticity and hydrogen-bonding sites, possibly directing activity toward nucleic acids or hydrophobic pockets .
Bioactivity Trends: Antimicrobial Activity: Thiourea derivatives () show broad-spectrum inhibition but lack efficacy against E. coli, suggesting substituent-dependent selectivity . Morpholine-containing analogs (target compound) may exhibit different spectra due to altered binding modes.
Biological Activity
N-benzo[1,3]dioxol-5-yl-2-morpholin-4-yl-acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article provides an overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.
Molecular Formula: C15H17N3O3
Molecular Weight: 287.31 g/mol
SMILES Representation: CCOC(=O)N(C1=CC2=C(C=C1)C(=C(C=C2)OCO)O)C(=O)N2CCOCC2
Synthesis
The synthesis of this compound typically involves the reaction of benzo[1,3]dioxole derivatives with morpholine and acetic anhydride or similar acylating agents. The process may include various steps such as protection and deprotection of functional groups to achieve the desired product.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to N-benzo[1,3]dioxol-5-yl structures. For instance, derivatives incorporating benzo[d][1,3]dioxol moieties have demonstrated significant cytotoxic effects against various cancer cell lines:
These findings indicate that certain derivatives exhibit stronger anticancer activity than the standard drug doxorubicin.
The mechanisms underlying the anticancer effects of N-benzo[1,3]dioxol-5-yl derivatives include:
- EGFR Inhibition: Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival.
- Apoptosis Induction: Assessment using annexin V-FITC assays indicates that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and regulating proteins such as Bax and Bcl-2.
- Cell Cycle Arrest: Studies have demonstrated that these compounds can cause cell cycle arrest at various phases, contributing to their antiproliferative effects.
Case Studies
Several case studies have been conducted to evaluate the biological activity of N-benzo[1,3]dioxol-5-yl derivatives:
- Study on Cytotoxicity: A study assessed the cytotoxic effects of synthesized thiourea derivatives incorporating benzo[d][1,3]dioxol moieties on HepG2, HCT116, and MCF7 cell lines. The results indicated significant antitumor activity with IC50 values lower than those of doxorubicin in some cases .
- Molecular Docking Studies: Molecular docking studies have been performed to predict interactions between N-benzo[1,3]dioxol-5-yl derivatives and target proteins involved in cancer pathways. These studies help elucidate potential binding affinities and mechanisms at a molecular level .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
